Indotecan (LMP400) is a synthetic, chemically stable, non-camptothecin topoisomerase I (Top1) inhibitor. [, , ] It belongs to the indenoisoquinoline class of compounds and is currently under investigation in clinical trials for the treatment of solid tumors and lymphomas. [, , , ] Indotecan exhibits potent antitumor activity in animal models and is being explored for its potential in treating various cancers. [, , ]
Indotecan can be synthesized efficiently through a multistep process involving the construction of the indenoisoquinoline core followed by the introduction of specific substituents. [] Advanced synthetic intermediates developed for carbohydrate-substituted indenoisoquinoline Top1 inhibitors have also been used to prepare Indotecan. []
Indotecan possesses a distinct tricyclic indenoisoquinoline core, which is structurally different from camptothecins. [, ] This unique structure contributes to its improved physicochemical and biological properties. [, ] The A-ring of Indotecan, particularly the O-2 and O-3 positions, plays a crucial role in its interaction with the Top1-DNA complex. []
Indotecan functions as a Top1 poison by stabilizing the Top1-DNA cleavage complex. [, , ] This stabilization prevents the religation of the cleaved DNA strand, leading to the accumulation of DNA damage and ultimately cell death. [, ] Indotecan traps Top1 cleavage complexes at different genomic locations compared to camptothecins, suggesting differential targeting of cancer cell genomes. [] It also induces more stable Top1 cleavage complexes than camptothecins, indicating prolonged drug action. []
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6